molecular formula C9H11N3 B1386927 (2-Methyl-2H-indazol-5-YL)methanamine CAS No. 1159511-63-3

(2-Methyl-2H-indazol-5-YL)methanamine

Cat. No. B1386927
M. Wt: 161.2 g/mol
InChI Key: OIVHQXDYGSOVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-2H-indazol-5-YL)methanamine, also known as MIMA, is an organic compound with a molecular weight of 161.2 g/mol1. It has garnered increasing interest in scientific research due to its unique properties and potential applications in various fields1.



Synthesis Analysis

The synthesis of (2-Methyl-2H-indazol-5-YL)methanamine is not explicitly mentioned in the search results. However, related compounds such as (2-methyl-2H-indazol-3-yl)methanamine have been synthesized and documented2.



Molecular Structure Analysis

The molecular structure of (2-Methyl-2H-indazol-5-YL)methanamine is not directly provided in the search results. However, a similar compound, ®-(2-methyl-2H-indazol-5-yl)(phenyl)methanamine, contains a total of 35 bonds, including 20 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aliphatic), and 1 Pyrazole3.



Chemical Reactions Analysis

The specific chemical reactions involving (2-Methyl-2H-indazol-5-YL)methanamine are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of (2-Methyl-2H-indazol-5-YL)methanamine are not directly provided in the search results.


Safety And Hazards

The safety and hazards associated with (2-Methyl-2H-indazol-5-YL)methanamine are not explicitly mentioned in the search results.


properties

IUPAC Name

(2-methylindazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVHQXDYGSOVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-2H-indazol-5-YL)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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